molecular formula C4H8N2O3 B13744206 beta-Alanine, N-(nitrosomethyl)- CAS No. 133201-38-4

beta-Alanine, N-(nitrosomethyl)-

Cat. No.: B13744206
CAS No.: 133201-38-4
M. Wt: 132.12 g/mol
InChI Key: XBRKUIXCVYAFTG-UHFFFAOYSA-N
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Description

Beta-Alanine, N-(nitrosomethyl)-: is a derivative of beta-alanine, a non-essential amino acid. This compound is characterized by the presence of a nitrosomethyl group attached to the nitrogen atom of the beta-alanine molecule. Beta-alanine itself is known for its role in the synthesis of carnosine, a dipeptide that acts as an intracellular pH buffer in muscle tissues. The addition of the nitrosomethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(nitrosomethyl)- typically involves the nitrosation of beta-alanine. One common method is the reaction of beta-alanine with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-nitrosomethyl derivative.

Industrial Production Methods: Industrial production of Beta-Alanine, N-(nitrosomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Beta-Alanine, N-(nitrosomethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrosomethyl group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The nitrosomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: Beta-Alanine, N-(nitrosomethyl)- is used as a precursor in the synthesis of more complex organic molecules. Its unique chemical properties make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. The nitrosomethyl group can interact with biological molecules, leading to various biochemical effects.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target specific biochemical pathways.

Industry: In the industrial sector, Beta-Alanine, N-(nitrosomethyl)- is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Beta-Alanine, N-(nitrosomethyl)- involves its interaction with cellular components. The nitrosomethyl group can undergo redox reactions, leading to the formation of reactive nitrogen species. These species can interact with proteins, nucleic acids, and other biomolecules, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and nitrosative stress, which can influence cellular signaling and metabolism.

Comparison with Similar Compounds

    Beta-Alanine: The parent compound, known for its role in carnosine synthesis.

    N-Methyl-beta-alanine: A derivative with a methyl group attached to the nitrogen atom.

    N-Nitroso-beta-alanine: A compound with a nitroso group attached to the nitrogen atom.

Uniqueness: Beta-Alanine, N-(nitrosomethyl)- is unique due to the presence of the nitrosomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other beta-alanine derivatives.

Properties

CAS No.

133201-38-4

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

3-(nitrosomethylamino)propanoic acid

InChI

InChI=1S/C4H8N2O3/c7-4(8)1-2-5-3-6-9/h5H,1-3H2,(H,7,8)

InChI Key

XBRKUIXCVYAFTG-UHFFFAOYSA-N

Canonical SMILES

C(CNCN=O)C(=O)O

Origin of Product

United States

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